Cas no 111333-97-2 (pentafluorophenyl Formate)
pentafluorophenyl Formate structure
Product Name:pentafluorophenyl Formate
CAS-nummer:111333-97-2
MF:C7HF5O2
MW:212.073659658432
CID:1197566
PubChem ID:12169650
Update Time:2025-04-20
pentafluorophenyl Formate Chemische en fysische eigenschappen
Naam en identificatie
-
- pentafluorophenyl Formate
- formic acid,2,3,4,5,6-pentafluorophenol
- Pentafluorophenyl Forme
- Perfluorophenyl formate
- AKOS040767417
- DB-255929
- formic acid pentafluorophenyl ester
- SCHEMBL392504
- C93408
- 111333-97-2
- MFCD25955553
- (2,3,4,5,6-pentafluorophenyl) formate
- 2,3,4,5,6-pentafluorophenyl formate
- NOQPJZHAGRHCFW-UHFFFAOYSA-N
-
- Inchi: 1S/C7HF5O2/c8-2-3(9)5(11)7(14-1-13)6(12)4(2)10/h1H
- InChI-sleutel: NOQPJZHAGRHCFW-UHFFFAOYSA-N
- LACHT: FC1C(=C(C(=C(C=1OC=O)F)F)F)F
Berekende eigenschappen
- Exacte massa: 44.99763
- Monoisotopische massa: 211.98967008g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 198
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.608±0.06 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 154.5±40.0 ºC (760 Torr),
- Vlampunt: 52.5±29.6 ºC,
- Brekindex: 1.4240 (25 ºC)
- Oplosbaarheid: 微溶 (3.2 g/L) (25 ºC),
- PSA: 40.13
pentafluorophenyl Formate Gerelateerde literatuur
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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